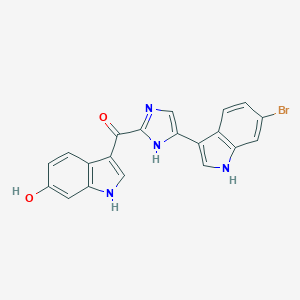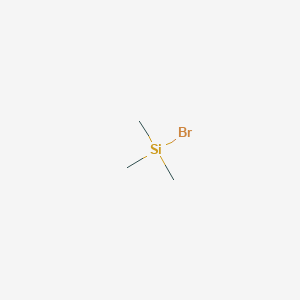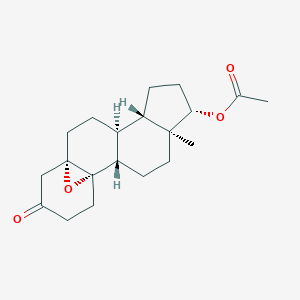
N-Parinaroylganglioside G(M1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Parinaroylganglioside G(M1) is a type of ganglioside that has been extensively studied for its potential therapeutic applications. It is a glycosphingolipid that is found in high concentrations in the nervous system, particularly in the brain. Gangliosides are complex molecules that play important roles in cell signaling and cell-to-cell communication. N-Parinaroylganglioside G(M1) has been shown to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-Parinaroylganglioside G(M1) is not fully understood, but it is believed to act by modulating cell signaling pathways in the nervous system. It has been shown to interact with a variety of proteins and enzymes involved in cell signaling, and may also have antioxidant properties that help protect neurons from damage.
Biochemische Und Physiologische Effekte
N-Parinaroylganglioside G(M1) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of growth factors and other proteins involved in cell signaling, and may also enhance the function of ion channels and receptors in the nervous system. It has also been shown to have antioxidant properties, which may help protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-Parinaroylganglioside G(M1) has several advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be expensive, and its effects can be difficult to study in vivo due to its complex mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on N-Parinaroylganglioside G(M1). One area of focus is on its potential therapeutic applications for neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosages and administration methods for therapeutic use. Other areas of focus include investigating its potential as a cognitive enhancer and as a tool for studying cell signaling pathways in the nervous system.
Synthesemethoden
N-Parinaroylganglioside G(M1) can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to build the molecule from simpler components. Enzymatic methods involve the use of enzymes to catalyze the formation of the molecule. Both methods have been used successfully to produce N-Parinaroylganglioside G(M1) for research purposes.
Wissenschaftliche Forschungsanwendungen
N-Parinaroylganglioside G(M1) has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, and has been investigated as a potential treatment for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential to enhance cognitive function and memory.
Eigenschaften
CAS-Nummer |
120418-73-7 |
|---|---|
Produktname |
N-Parinaroylganglioside G(M1) |
Molekularformel |
C73H123N3O31 |
Molekulargewicht |
1538.8 g/mol |
IUPAC-Name |
5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-[[(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoyl]amino]octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H123N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h7,9,11,13,15,17,19-20,31,33,44-51,53-71,77-81,84-86,88-95H,5-6,8,10,12,14,16,18,21-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b9-7+,13-11+,17-15+,20-19+,33-31+ |
InChI-Schlüssel |
DQOZMNQCTJNGNS-SKUYKWLDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCC/C=C/C=C/C=C/C=C/CC)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O |
Synonyme |
N-parinaroylganglioside G(M1) N-parinaroylganglioside G(M1), (trans-parinaroyl)-isomer NPG-GM1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
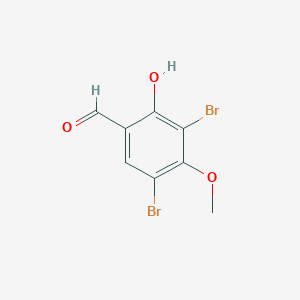
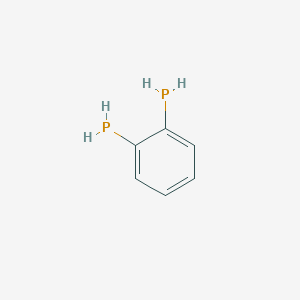
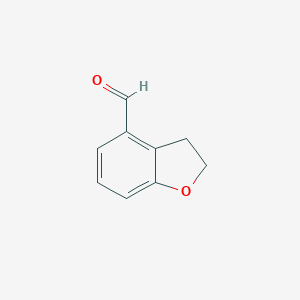
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
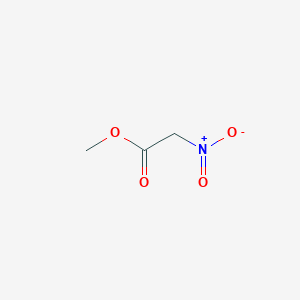
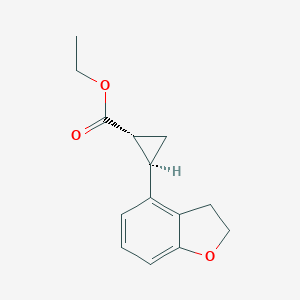
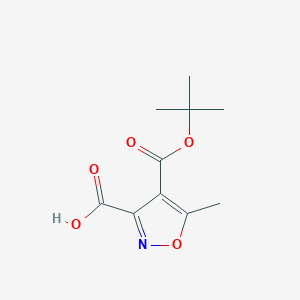
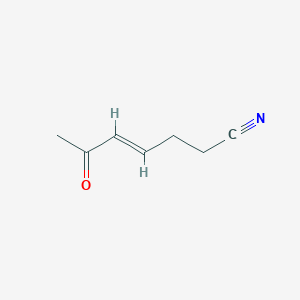
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
